molecular formula C20H23N5O2 B6286155 tert-Butyl 4-{5-cyano-[2,2'-bipyridin]-6-yl}piperazine-1-carboxylate CAS No. 946385-30-4

tert-Butyl 4-{5-cyano-[2,2'-bipyridin]-6-yl}piperazine-1-carboxylate

Cat. No.: B6286155
CAS No.: 946385-30-4
M. Wt: 365.4 g/mol
InChI Key: ZFYAQKICBPBLQT-UHFFFAOYSA-N
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Description

tert-Butyl 4-{5-cyano-[2,2’-bipyridin]-6-yl}piperazine-1-carboxylate: is a complex organic compound that features a bipyridine core with a cyano group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-{5-cyano-[2,2’-bipyridin]-6-yl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the bipyridine core. The bipyridine core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated bipyridine under palladium catalysis . The cyano group is introduced via a nucleophilic substitution reaction, and the piperazine ring is incorporated through a nucleophilic addition reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, can also enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-{5-cyano-[2,2’-bipyridin]-6-yl}piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism by which tert-Butyl 4-{5-cyano-[2,2’-bipyridin]-6-yl}piperazine-1-carboxylate exerts its effects involves its interaction with metal ions. The bipyridine core acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can participate in various catalytic processes, such as cross-coupling reactions, by facilitating the transfer of electrons and stabilizing reaction intermediates .

Comparison with Similar Compounds

  • 4,4’-Di-tert-butyl-2,2’-bipyridine-6-N-cyanocarboxamidine
  • 4,4’-Dimethoxy-2,2’-bipyridine
  • Pyridine-2,6-bis(carboximidamide) dihydrochloride

Uniqueness: tert-Butyl 4-{5-cyano-[2,2’-bipyridin]-6-yl}piperazine-1-carboxylate is unique due to the presence of the piperazine ring and the tert-butyl group, which enhance its stability and solubility. These structural features make it a versatile ligand in coordination chemistry and a valuable building block in synthetic chemistry .

Properties

IUPAC Name

tert-butyl 4-(3-cyano-6-pyridin-2-ylpyridin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-12-10-24(11-13-25)18-15(14-21)7-8-17(23-18)16-6-4-5-9-22-16/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYAQKICBPBLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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